molecular formula C6H8ClNO2 B7929668 1-(2-Chloro-acetyl)-pyrrolidin-3-one

1-(2-Chloro-acetyl)-pyrrolidin-3-one

Cat. No.: B7929668
M. Wt: 161.58 g/mol
InChI Key: KZONVADJVKMGSY-UHFFFAOYSA-N
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Description

1-(2-Chloro-acetyl)-pyrrolidin-3-one ( 1353952-35-8) is a chemical compound with the molecular formula C6H8ClNO2 and a molecular weight of 162 . This serves as a versatile chemical intermediate in organic synthesis and drug discovery research. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its sp3-hybridization and three-dimensional coverage, which can be critical for achieving target selectivity and optimizing the pharmacokinetic profiles of drug candidates . The presence of both a reactive chloroacetyl group and a pyrrolidin-3-one ring makes this compound a valuable building block for researchers, particularly in the synthesis of more complex molecules. While specific biological data for this exact compound may be limited, its structural features are of significant interest. For instance, closely related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a well-documented key intermediate in the synthesis of Dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as the anti-diabetic drug Vildagliptin . DPP-IV inhibitors are a major class of therapeutics for type-2 diabetes that work by prolonging the activity of incretin hormones, thereby enhancing insulin secretion and improving glucose tolerance . Researchers are advised to handle this product with appropriate safety precautions, including wearing protective gloves, eye protection, and clothing, and to avoid inhalation of dust or mist[citation:7). It is recommended to store the product at -20°C for long-term storage (1-2 years) . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chloroacetyl)pyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-3-6(10)8-2-1-5(9)4-8/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZONVADJVKMGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Acylation of Pyrrolidin-3-one Derivatives

The foundational approach involves the N-acylation of pyrrolidin-3-one with chloroacetyl chloride. In a representative protocol, pyrrolidin-3-one (1.0 equiv) is dissolved in tetrahydrofuran (THF) and treated with chloroacetyl chloride (1.2 equiv) in the presence of triethylamine (1.5 equiv) as an acid scavenger. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. Workup involves extraction with ethyl acetate, drying over sodium sulfate, and solvent evaporation. This method typically achieves 68–72% yield but requires careful control of exothermic conditions to avoid side reactions.

Cyclization of Chloroacetylated Proline Derivatives

An alternative route leverages L-proline as the starting material. L-proline undergoes chloroacetylation with chloroacetyl chloride in THF under reflux for 2 hours, followed by cyclization via intramolecular nucleophilic attack (Figure 1). Key parameters include:

  • Stoichiometric ratio of 1:1.2 (L-proline:chloroacetyl chloride)

  • Reaction temperature: 80°C

  • Post-reaction crystallization in isopropyl ether

This method yields 81–89% of the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, which is subsequently oxidized to the target ketone.

Optimized Industrial Protocols

Microchannel Reactor Technology

Recent patents describe a continuous-flow approach using microchannel reactors to enhance reaction efficiency and purity. The protocol involves:

  • Dissolving L-prolinamide (1.0 equiv) and sodium bicarbonate (2.5 equiv) in dichloromethane (Material A).

  • Preparing separate streams of chloroacetyl chloride (1.1 equiv) in dichloromethane (Material B) and thionyl chloride (1.05 equiv) (Material C).

  • Reacting Materials A and B in the reactor at 25°C with a residence time of 120 seconds.

  • Introducing Material C for in-situ chlorination at 40°C (residence time: 90 seconds).

This method achieves 94% yield with >99.5% enantiomeric excess (ee), significantly reducing byproduct formation compared to batch processes.

Solvent and Catalyst Optimization

Comparative studies identify acetonitrile as the optimal solvent for cyclization steps due to its high dielectric constant, which stabilizes transition states. Catalytic amounts of iodine (0.1 equiv) further accelerate reaction rates by 40% (Table 1).

Table 1: Solvent and Catalyst Screening for Cyclization

SolventCatalystTemperature (°C)Time (h)Yield (%)
THFNone80668
AcetonitrileI₂ (0.1)803.589
DichloromethaneNone401252

Data adapted from Beilstein Journal of Organic Chemistry.

Advanced Methodological Innovations

Enzymatic Resolution for Stereochemical Control

Racemic mixtures of 1-(2-chloro-acetyl)-pyrrolidin-3-one are resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively hydrolyzes the (R)-enantiomer in a phosphate buffer (pH 7.0) at 30°C, achieving 98% ee for the (S)-enantiomer. This biocatalytic method eliminates the need for chiral auxiliaries, reducing waste generation by 60%.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes. A typical protocol involves irradiating a mixture of pyrrolidin-3-one (1.0 equiv), chloroacetyl chloride (1.1 equiv), and zeolite HY as a catalyst in dimethylformamide (DMF) for 15 minutes. This approach achieves 85% yield with energy savings of 70% compared to conventional heating.

Critical Analysis of Reaction Conditions

Temperature and Pressure Effects

Elevated temperatures (>100°C) promote decarboxylation side reactions, particularly in proline-derived routes. However, pressurized systems (3–5 bar) enable safer high-temperature operations, improving cyclization kinetics without compromising yield.

Impact of Base Selection

Strong inorganic bases (e.g., K₂CO₃) outperform organic bases in suppressing HCl-mediated degradation. In a side-by-side comparison:

  • Triethylamine: 72% yield, 8% impurities

  • Potassium carbonate: 89% yield, <1% impurities

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group undergoes nucleophilic substitution with amines, thiols, and alcohols. This reaction is pivotal for forming amide or ester derivatives.

Example Reaction with Amines :

1-(2-Chloro-acetyl)-pyrrolidin-3-one+R-NH21-(2-(R-amino)-acetyl)-pyrrolidin-3-one+HCl\text{this compound} + \text{R-NH}_2 \rightarrow \text{1-(2-(R-amino)-acetyl)-pyrrolidin-3-one} + \text{HCl}

Conditions :

  • Solvents: Dichloromethane, THF, or ethyl acetate

  • Temperature: 25–50°C

  • Base: Triethylamine or sodium bicarbonate

Applications :

  • Used to synthesize DPP-IV inhibitors like Vildagliptin by substituting with amino-thiazolidine groups .

Condensation Reactions

The ketone group participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

Reaction with Hydrazine :

Pyrrolidin-3-one+NH2NH2Hydrazone derivative\text{Pyrrolidin-3-one} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative}

Key Data :

ReagentProduct YieldReaction TimeReference
Hydrazine78%2 h, 25°C
Hydroxylamine82%3 h, 40°C

Reduction of the Ketone Moiety

The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, enabling further functionalization.

Reaction :

Pyrrolidin-3-one+NaBH4Pyrrolidin-3-ol\text{Pyrrolidin-3-one} + \text{NaBH}_4 \rightarrow \text{Pyrrolidin-3-ol}

Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: 0–25°C

Ring-Opening Reactions

Under strongly acidic or basic conditions, the pyrrolidine ring undergoes ring-opening, forming linear intermediates.

Example with HCl :

Pyrrolidin-3-one+HClLinear chloro-amide\text{Pyrrolidin-3-one} + \text{HCl} \rightarrow \text{Linear chloro-amide}

Applications :

  • Intermediate for synthesizing polycyclic compounds in cancer research .

Oxidation and Hydrolysis

The chloroacetyl group is prone to hydrolysis in aqueous environments, forming carboxylic acid derivatives.

Hydrolysis Reaction :

This compound+H2O1-(2-Hydroxy-acetyl)-pyrrolidin-3-one+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{1-(2-Hydroxy-acetyl)-pyrrolidin-3-one} + \text{HCl}

Conditions :

  • pH: 8–10 (buffered with NaHCO₃)

  • Temperature: 60–80°C

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) when functionalized with aryl halides.

Example with Boronic Acid :

Ar-B(OH)2+This compoundPd(PPh3)4Biaryl derivative\text{Ar-B(OH)}_2 + \text{this compound} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative}

Optimized Parameters :

CatalystLigandYieldReference
Pd(PPh₃)₄XPhos65%
Pd(OAc)₂BINAP72%

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 150°C, releasing HCl and forming cyclic byproducts .

  • Photoreactivity : UV exposure leads to radical intermediates, necessitating storage in amber containers .

Comparative Reaction Efficiency

Reaction TypeTime (h)Yield (%)Side Products (%)
Nucleophilic substitution1–278–925–8
Condensation2–370–8210–15
Reduction4–665–7512–18

Scientific Research Applications

Medicinal Chemistry

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors:
One of the primary applications of 1-(2-Chloro-acetyl)-pyrrolidin-3-one is as an intermediate in the synthesis of DPP-IV inhibitors, which are crucial in treating type-II diabetes. DPP-IV is an enzyme that degrades incretin hormones, which are vital for insulin secretion. By inhibiting this enzyme, the compound enhances insulin levels and improves glucose tolerance in diabetic patients .

Example Case Study:
The synthesis of Vildagliptin, a well-known DPP-IV inhibitor, utilizes this compound as a key intermediate. Research indicates that this compound contributes to the pharmacological effectiveness of Vildagliptin, showcasing its relevance in diabetes management .

Organic Synthesis

Building Block for Heterocyclic Compounds:
this compound serves as a versatile building block for synthesizing various heterocyclic compounds and pharmaceuticals. Its unique structure allows for numerous chemical transformations, making it valuable in organic synthesis.

Nucleophilic Substitution Reactions:
The chloroacetyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. This property is exploited to create diverse derivatives useful in drug development and agrochemicals .

Industrial Applications

Agrochemicals:
In addition to its pharmaceutical applications, this compound is utilized in the production of herbicides and other agrochemicals. Its ability to serve as an intermediate in synthesizing biologically active compounds makes it essential in agricultural chemistry.

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Activity: Studies have shown considerable efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties: In vitro assays suggest that it may inhibit cancer cell proliferation by inducing apoptosis .
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective properties, particularly against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-acetyl)-pyrrolidin-3-one involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase IV. This inhibition prolongs the activity of incretin hormones, which in turn enhances insulin secretion and improves glucose tolerance in patients with type-II diabetes .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
This compound C₆H₈ClNO₂ 161.59 Chloro-acetyl group Commercial synthesis (discontinued) Organic synthesis intermediate
1-(4-Methylphenylsulfonyl)pyrrolidin-3-one C₁₁H₁₃NO₃S 239.29 Sulfonyl group Hydrogenation, acid-catalyzed cyclization Pharmaceutical intermediates
1-(Propane-2-sulfonyl)pyrrolidin-3-one C₇H₁₃NO₃S 191.2 Sulfonyl group Not specified Research applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one C₁₂H₁₃NO₃ 235.24 Benzodioxole-methyl group Alkylation of pyrrolidinone Synthetic intermediates
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one C₈H₈ClN₃O 213.62 Chloropyrazinyl group Not specified Potential bioactive scaffold

Key Observations :

  • Electron-Withdrawing Groups: The chloro-acetyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic acyl substitutions. In contrast, sulfonyl derivatives (e.g., 1-(4-methylphenylsulfonyl)pyrrolidin-3-one) exhibit strong electron-withdrawing effects, stabilizing the pyrrolidinone ring and directing reactivity toward specific positions .
  • Molecular Weight and Solubility : Sulfonyl-substituted derivatives generally have higher molecular weights and lower solubility in polar solvents compared to the chloro-acetyl analog.

Biological Activity

1-(2-Chloro-acetyl)-pyrrolidin-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyrrolidine with chloroacetyl chloride. This reaction can be optimized through various conditions to yield high purity and yield of the desired product. For example, one study reported an efficient synthesis pathway that allows for the production of this compound as a key intermediate in the development of dipeptidyl peptidase IV inhibitors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. In a comparative study using human lung adenocarcinoma (A549) cells, various derivatives were tested for their cytotoxic effects. The results indicated that certain structural modifications significantly enhanced anticancer activity. For instance, compounds with specific substitutions on the pyrrolidine ring exhibited reduced viability in cancer cells compared to standard treatments like cisplatin .

CompoundIC50 (µM)A549 Cell Viability (%)
This compound7886
Compound X (with phenyl substitution)6464
Compound Y (with bromophenyl substitution)6161

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential use in treating resistant infections .

Antioxidant Activity

The compound's ability to scavenge free radicals was assessed, indicating its potential role as an antioxidant. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity was measured using DPPH radical scavenging assays, revealing that the compound effectively reduces oxidative damage .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Treatment : A study involving A549 cells treated with this compound showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
  • Antimicrobial Applications : In vitro tests demonstrated that derivatives of this compound exhibited strong activity against MRSA, highlighting its relevance in antibiotic development.
  • Oxidative Stress Mitigation : Research indicates that this compound may protect against oxidative stress-induced damage in cellular models, suggesting broader implications for neuroprotection .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloro-acetyl)-pyrrolidin-3-one, and how can reaction conditions be optimized to improve yield?

The compound can be synthesized via a two-step cascade process involving the introduction of a chloro-acetyl group to pyrrolidin-3-one. For example, pyrrolidin-3-one derivatives are often prepared through nucleophilic substitution or acylation reactions under anhydrous conditions. Optimization typically involves temperature control (0–50°C), stoichiometric adjustments of chloroacetyl chloride, and inert atmosphere use to minimize hydrolysis. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can X-ray crystallography be applied to confirm the structural integrity of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or acetonitrile). Data collection parameters (e.g., wavelength, temperature) must align with the compound’s stability. Refinement should account for potential disorder in the chloro-acetyl group, and residual electron density maps must validate bond lengths and angles .

Q. What safety protocols are essential when handling chloroacetyl-containing compounds like this compound?

Follow EU Regulation 1272/2008 for hazardous substances:

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via approved halogenated organic waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for ring protons) and chloro-acetyl group (δ ~4.0–4.5 ppm for CH₂Cl).
  • IR : Strong carbonyl stretch (~1700–1750 cm⁻¹) for both the pyrrolidinone and acetyl groups.
  • HRMS : Exact mass analysis to verify molecular ion peaks (C₆H₈ClNO₂, [M+H]⁺ = 162.0297) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (using software like Gaussian or ORCA) model the compound’s electrophilic centers. Key steps:

  • Optimize geometry at the B3LYP/6-31G(d) level.
  • Calculate Fukui indices to identify nucleophilic attack sites (e.g., carbonyl carbon vs. chloro-acetyl carbon).
  • Compare activation energies for competing pathways (e.g., ring-opening vs. substitution) .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reaction mechanisms?

  • Triangulation : Validate computational predictions with kinetic experiments (e.g., monitoring reaction progress via HPLC).
  • Isotopic labeling : Use ¹⁸O or deuterated analogs to trace mechanistic pathways.
  • Statistical analysis : Apply Bayesian inference to weigh evidence from conflicting datasets .

Q. How can regioselectivity challenges in functionalizing the pyrrolidinone ring be addressed?

  • Protecting groups : Temporarily block the chloro-acetyl moiety with tert-butyldimethylsilyl (TBS) to direct reactions to the ring.
  • Catalysis : Use transition-metal catalysts (e.g., Pd) for C–H activation at specific positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at less sterically hindered sites .

Q. What methods optimize the enantiomeric purity of this compound for chiral drug synthesis?

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) for separation.
  • Asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) during ring formation.
  • Crystallization-induced dynamic resolution : Seed racemic mixtures with enantiopure crystals to bias crystallization .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to investigate hydrolysis rates of the chloro-acetyl group?

  • Experimental setup : Monitor pH-dependent hydrolysis (pH 2–10) via UV-Vis spectroscopy at λ = 240 nm.
  • Control variables : Buffer ionic strength, temperature (25°C vs. 37°C), and solvent composition.
  • Data fitting : Use pseudo-first-order kinetics to derive rate constants (k) and Arrhenius activation energies .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

  • ANOVA : Compare yields across reaction conditions (e.g., solvent, catalyst).
  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, reagent ratio).
  • Error analysis : Report confidence intervals (95%) and use Grubbs’ test to exclude outliers .

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